molecular formula C16H19N3O2 B7508157 (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone

Cat. No. B7508157
M. Wt: 285.34 g/mol
InChI Key: JRTGVGHXHRUKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPPIM, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone works by binding to the α7 nAChR and preventing the binding of acetylcholine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor, leading to a reduction in downstream signaling pathways. This mechanism of action is selective for the α7 nAChR and does not affect other nAChR subtypes.
Biochemical and Physiological Effects:
Studies have shown that (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain perception in animal models of chronic pain. These effects are likely due to the selective blockade of the α7 nAChR by (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor without affecting other nAChR subtypes. However, one limitation is the lack of information on the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways.

Future Directions

For the research on (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone include further studies on its potential therapeutic applications, such as in the treatment of Alzheimer's disease, schizophrenia, and chronic pain. Additionally, more research is needed to fully understand the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways. Finally, the development of more selective and potent antagonists for the α7 nAChR may lead to the discovery of new therapeutic targets for various conditions.

Synthesis Methods

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxy-piperidine with 3-phenyl-4-bromomethylimidazole. The resulting product is then purified through column chromatography to obtain (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in its pure form.

Scientific Research Applications

(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been studied for its potential use as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and pain perception. (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has shown promise in its ability to selectively block the α7 nAChR, making it a potential therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and chronic pain.

properties

IUPAC Name

(4-methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-14-7-9-18(10-8-14)16(20)15-11-17-12-19(15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTGVGHXHRUKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.